Ethyl 2-chloro-2-(chlorocarbonyl)-3,3,3-trifluoropropanoate
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Overview
Description
Ethyl 2-chloro-2-(chlorocarbonyl)-3,3,3-trifluoropropanoate is an organic compound with the molecular formula C5H4Cl2F3O3. It is a derivative of propanoic acid and contains both chloro and trifluoromethyl groups, making it a compound of interest in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ethyl 2-chloro-2-(chlorocarbonyl)-3,3,3-trifluoropropanoate typically involves the reaction of ethyl acetoacetate with sulfonyl chloride. The process includes cooling the raw material to a temperature range of -5 to 10°C and then adding sulfonyl chloride dropwise. The mixture is then gradually heated to 20-25°C and allowed to react for approximately 4 hours. After the reaction, the pressure is slowly reduced, and the residual acidic gas is removed by vacuum distillation .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. The process avoids the use of reaction solvents, thereby reducing production costs and minimizing waste. The acidic gas generated during the reaction is absorbed by a caustic soda liquid, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-2-(chlorocarbonyl)-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide are commonly used.
Elimination: Strong bases like sodium ethoxide are used to facilitate elimination reactions
Oxidation/Reduction: Various oxidizing and reducing agents can be employed depending on the desired product.
Major Products Formed
The major products formed from these reactions include alkenes, substituted esters, and various oxidized or reduced derivatives.
Scientific Research Applications
Ethyl 2-chloro-2-(chlorocarbonyl)-3,3,3-trifluoropropanoate is used in several scientific research applications:
Chemistry: It serves as a reactant in the synthesis of complex organic molecules.
Biology: It is used in the preparation of bioactive compounds.
Medicine: The compound is involved in the synthesis of pharmaceutical intermediates.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-2-(chlorocarbonyl)-3,3,3-trifluoropropanoate involves its reactivity with nucleophiles and bases. The chloro and trifluoromethyl groups make it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Ethyl oxalyl chloride: Similar in structure but lacks the trifluoromethyl group.
Ethyl chloroacetate: Contains a chloro group but does not have the trifluoromethyl group.
Ethyl 2-chloroacetoacetate: Similar but with different functional groups
Uniqueness
Ethyl 2-chloro-2-(chlorocarbonyl)-3,3,3-trifluoropropanoate is unique due to the presence of both chloro and trifluoromethyl groups, which enhance its reactivity and make it suitable for a wide range of chemical reactions and applications.
Properties
CAS No. |
62935-51-7 |
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Molecular Formula |
C6H5Cl2F3O3 |
Molecular Weight |
253.00 g/mol |
IUPAC Name |
ethyl 2-carbonochloridoyl-2-chloro-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C6H5Cl2F3O3/c1-2-14-4(13)5(8,3(7)12)6(9,10)11/h2H2,1H3 |
InChI Key |
LKUIYHJFDKDSNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)Cl)(C(F)(F)F)Cl |
Origin of Product |
United States |
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